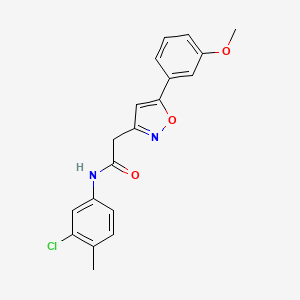

![molecular formula C20H19N5O2 B2432069 7-(2-甲氧基苯基)-5-甲基-N-苯基-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 537002-02-1](/img/structure/B2432069.png)

7-(2-甲氧基苯基)-5-甲基-N-苯基-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “7-(2-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . These compounds are known for their significant biological and pharmacological properties .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been reported in various studies . One method involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines has been studied in several papers . The triazole nucleus is one of the most important heterocycles which has a feature of natural products as well as medicinal agents .Chemical Reactions Analysis

The chemistry of triazoles and their fused heterocyclic derivatives have received considerable attention due to their synthetic and effective biological importance . They have been intensely studied for various biological activities .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the yield, melting point, mass spectrometry data, infrared spectroscopy data, and nuclear magnetic resonance data are provided for a related compound .科学研究应用

抗癌活性

据报道,三唑及其衍生物,包括该化合物,具有抗癌活性 . 它们可用于治疗各种类型的癌症 .

抗菌活性

三唑通常用于药物化学,并且由于其安全性特征和优异的治疗指数而被归类为抗菌剂 . 它们可用于开发新型抗菌剂,以对抗多重耐药病原体 .

抗真菌活性

市售的含三唑药物,如氟康唑和伏立康唑,以其抗真菌特性而闻名 . 这表明该化合物也可能具有潜在的抗真菌应用 .

抗病毒活性

三唑衍生物因其抗病毒潜力而被研究 . 该化合物作为一种三唑衍生物,也可能在抗病毒药物开发中具有潜在应用 .

抗炎和镇痛活性

三唑核作为许多药物类别(如抗炎和镇痛)的中心结构成分存在 . 这表明该化合物也可能具有潜在的抗炎和镇痛应用 .

酶抑制

三唑噻二嗪是一种由两个药理活性部分(即三唑和噻二嗪)融合而成的杂化核,以其酶抑制活性而闻名 . 该化合物作为一种三唑衍生物,也可能作为酶抑制剂具有潜在应用 .

抗抑郁活性

含有三唑的药物,如曲唑酮和奈法唑酮,以其抗抑郁特性而闻名 . 这表明该化合物也可能具有潜在的抗抑郁应用 .

降压活性

未来方向

The future directions for [1,2,4]triazolo[1,5-a]pyrimidines research could involve further exploration of their diverse pharmacological activities, as well as the development of new synthetic approaches . They could also be studied for their potential applications in different fields such as propellants, explosives, pyrotechnics, and especially chemotherapy .

作用机制

Target of Action

It is known that triazole compounds, which include the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole-pyrimidine hybrids have been shown to have promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The possible mechanism of action was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . They exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The synthesis of similar compounds has been achieved under microwave conditions, suggesting that the reaction environment can influence the formation of these compounds .

生化分析

Biochemical Properties

The compound, 7-(2-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, is known to interact with a variety of enzymes and receptors, showing versatile biological activities

Molecular Mechanism

Triazolopyrimidines are known to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

属性

IUPAC Name |

7-(2-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-13-17(19(26)24-14-8-4-3-5-9-14)18(25-20(23-13)21-12-22-25)15-10-6-7-11-16(15)27-2/h3-12,18H,1-2H3,(H,24,26)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCLKQJKSUPOME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2431986.png)

![N-(2-Methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2431990.png)

![N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2431994.png)

![3-[[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2431995.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-6-(4-trifluoromethanesulfonylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2431996.png)

![1-(5-chloro-2-methoxyphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2431998.png)

![2,2,2-trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2431999.png)

![8-(2-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2432003.png)